Phosphorodibromidic acid, methyl ester
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Overview
Description
Phosphorodibromidic acid, methyl ester is an organophosphorus compound with the molecular formula CH₃POBr₂ It is a derivative of phosphoric acid where two bromine atoms replace two hydroxyl groups, and a methyl group replaces one hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodibromidic acid, methyl ester can be synthesized through the esterification of phosphorodibromidic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
HPOBr2+CH3OH→CH3POBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodibromidic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and methyl bromide.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the bromine atoms.
Major Products
Hydrolysis: Phosphoric acid and methyl bromide.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Phosphorodihydroxidic acid, methyl ester or phosphorodiamidic acid, methyl ester.
Scientific Research Applications
Phosphorodibromidic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical studies involving phosphorylation processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphorodibromidic acid, methyl ester involves its reactivity with nucleophiles and its ability to undergo hydrolysis and substitution reactions. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new phosphorus-containing compounds. The pathways involved include nucleophilic substitution and hydrolysis mechanisms.
Comparison with Similar Compounds
Phosphorodibromidic acid, methyl ester can be compared with other similar compounds, such as:
Phosphorodichloridic acid, methyl ester: Similar structure but with chlorine atoms instead of bromine.
Phosphorodiiodidic acid, methyl ester: Similar structure but with iodine atoms instead of bromine.
Phosphorodihydroxidic acid, methyl ester: Hydroxyl groups instead of bromine atoms.
Uniqueness
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
63560-73-6 |
---|---|
Molecular Formula |
CH3Br2O2P |
Molecular Weight |
237.82 g/mol |
IUPAC Name |
dibromophosphoryloxymethane |
InChI |
InChI=1S/CH3Br2O2P/c1-5-6(2,3)4/h1H3 |
InChI Key |
VZUNXXUSMINMCM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(Br)Br |
Origin of Product |
United States |
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